molecular formula C10H7BrN2O2 B1338410 3-Bromo-8-methyl-6-nitroquinoline CAS No. 210708-22-8

3-Bromo-8-methyl-6-nitroquinoline

Cat. No. B1338410
M. Wt: 267.08 g/mol
InChI Key: SIHOVNCABQDJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methyl-6-nitroquinoline is a quinoline derivative . It has a molecular formula of C10H7BrN2O2 and an average mass of 267.079 Da .


Synthesis Analysis

Quinolines have been synthesized using various methods, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods often involve the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Bromo-8-methyl-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) allows these compounds to be used in various transformations .


Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

3-Bromo-8-methyl-6-nitroquinoline is a solid at room temperature . Its InChI code is 1S/C10H7BrN2O2 .

Scientific Research Applications

One method involves the use of 2,2,3-Tribromopropanal, a reagent which was almost forgotten in the chemical literature after its first application in the 1950s. It is used for the one-step transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then converted, in one further step, into 3-bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8 .

1. Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . 3-Bromo-8-methyl-6-nitroquinoline can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

2. Transition Metal Catalysed Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in transition metal catalysed reactions . These reactions are useful for the construction and functionalization of quinoline .

3. Ultrasound Irradiation Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in ultrasound irradiation reactions . These reactions are also useful for the construction and functionalization of quinoline .

4. Green Reaction Protocols 3-Bromo-8-methyl-6-nitroquinoline can be used in green reaction protocols . These protocols are environmentally friendly and are useful for the construction and functionalization of quinoline .

1. Synthesis of N-Heterocycles 3-Bromo-8-methyl-6-nitroquinoline can be used in the synthesis of N-heterocycles . N-heterocycles are a class of organic compounds that contain at least one atom of nitrogen within the ring structure. They are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .

2. Metal-Free Ionic Liquid Mediated Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in metal-free ionic liquid mediated reactions . These reactions are useful for the construction and functionalization of quinoline .

3. Aerobic Dehydrogenation Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in aerobic dehydrogenation reactions . These reactions are useful for the construction and functionalization of quinoline .

4. Visible-Light Mediated Metallaphotoredox Catalysis 3-Bromo-8-methyl-6-nitroquinoline can be used in visible-light mediated metallaphotoredox catalysis . This method is useful for the chemoselective deoxygenation of N-heterocyclic N-oxides .

Safety And Hazards

When heated to decomposition, nitroquinoline emits toxic fumes of NOx . More detailed safety information can be found in the Safety Data Sheets .

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

3-bromo-8-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHOVNCABQDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455918
Record name 3-Bromo-8-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-methyl-6-nitroquinoline

CAS RN

210708-22-8
Record name 3-Bromo-8-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-methyl-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-methyl-6-nitroquinoline
Reactant of Route 3
Reactant of Route 3
3-Bromo-8-methyl-6-nitroquinoline
Reactant of Route 4
Reactant of Route 4
3-Bromo-8-methyl-6-nitroquinoline
Reactant of Route 5
Reactant of Route 5
3-Bromo-8-methyl-6-nitroquinoline
Reactant of Route 6
Reactant of Route 6
3-Bromo-8-methyl-6-nitroquinoline

Citations

For This Compound
3
Citations
C Lamberth, FM Kessabi, R Beaudegnies… - Bioorganic & Medicinal …, 2014 - Elsevier
… The residue was purified by chromatography on silica gel, using ethyl acetate and heptane as eluents to obtain 3-bromo-8-methyl-6-nitroquinoline (4, 20.7 g, 77 mmol, 77%). H NMR (…
C Lamberth, FM Kessabi, R Beaudegnies, L Quaranta… - Synlett, 2014 - thieme-connect.com
… using EtOAc and heptane as eluents to afford 3-bromo-8-methyl-6-nitroquinoline (3) (20.7 g, … was added in portions to a suspension of 3-bromo-8-methyl-6-nitroquinoline (3) (20.6 g, 77 …
JH Bu, QH Ding, H Zhong, XD Zhou, B Li… - Current Chinese …, 2022 - ingentaconnect.com
… -bromo-8methylquinolin-6-ol was obtained in 85% phosphoric acid after reduction with Fe/HCl and hydrolysis for 72 h at 180C with 67% total yield by 3-bromo-8-methyl-6-nitroquinoline …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.